molecular formula C15H15N3O2S2 B2461042 N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421442-86-5

N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2461042
CAS RN: 1421442-86-5
M. Wt: 333.42
InChI Key: KSRROXPILRAPFR-UHFFFAOYSA-N
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Description

Furan, thiophene, and thiadiazole are all heterocyclic compounds. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Thiadiazole is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of these types of compounds often involves the formation of the heterocyclic ring through a cyclization reaction. The specifics of the synthesis would depend on the exact structure of the desired compound .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered ring with varying numbers of carbon, oxygen, sulfur, and nitrogen atoms. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

These types of compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The specifics of the reactions would depend on the exact structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their exact structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

The compound and its derivatives have been the subject of extensive research regarding their synthesis and chemical reactivity. For example, the reactions of related thiadiazole furan-2-carboxylic acid derivatives with bases like potassium tert-butylate and potassium carbonate in different solvents have been explored. These reactions lead to the formation of a range of products, including thioamides of furylacetic acid and hydrazides of 4-hydrazinocarbonylfur-2-ylacetic acid, showcasing the versatile reactivity of the thiadiazole ring under varying conditions (Remizov, Pevzner, & Petrov, 2019).

Biological Activities

Several studies have evaluated the biological activities of these compounds, focusing on their antimicrobial, antifungal, and anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole, 1,2,4-triazole, and oxadiazole moieties have shown good to moderate antimicrobial activity against various microorganisms. Some derivatives have been found to possess significant antiurease and antilipase activities, indicating their potential as therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Another study highlighted the synthesis and nematicidal activity of novel thiadiazole derivatives, showing promising results against Ditylenchus myceliophagus and Caenorhabditis elegans, suggesting their potential use in agriculture or as biopesticides (Reddy, Rao, Yakub, & Nagaraj, 2010).

Anticancer Activities

Compounds derived from or related to N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have also been explored for their anticancer activities. One study focused on the synthesis and evaluation of furan and thiophene analogues, showing significant cytotoxicity towards various cancer cell lines, including murine lymphocytic leukemia and human colon adenocarcinoma, highlighting the potential of these compounds in cancer therapy (Franchetti et al., 1995).

Safety and Hazards

The safety and hazards associated with these compounds would depend on their exact structure. Some heterocyclic compounds can be hazardous due to their reactivity or potential biological effects .

Future Directions

The future directions for research on these types of compounds could include the development of new synthetic methods, the exploration of their biological activity, and the design of new drugs based on these structures .

properties

IUPAC Name

N-(furan-3-ylmethyl)-4-methyl-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-11-14(22-17-16-11)15(19)18(9-12-5-7-20-10-12)6-4-13-3-2-8-21-13/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRROXPILRAPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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